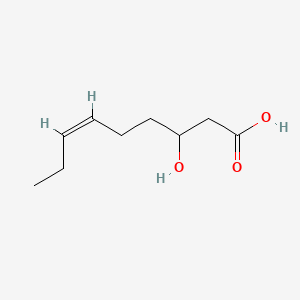

(Z)-3-Hydroxy-6-nonenoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-hydroxynon-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWZUPUHFRKCCB-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Synthetic Methodologies for Z 3 Hydroxy 6 Nonenoic Acid and Its Stereoisomers

Strategies for Stereoselective Synthesis of Hydroxy Fatty Acids

The synthesis of 3-hydroxy fatty acids has garnered significant interest due to their biological relevance. nih.gov Methodologies for their asymmetric synthesis are particularly valuable. nih.gov Key strategies for achieving stereoselectivity include using a chiral pool of starting materials, performing resolution on a racemic mixture, employing chiral auxiliaries to guide the formation of new stereocenters, or using enantioselective reagents and catalysts. ethz.ch

Ozonolysis-Based Approaches and Reductive Cleavage

Ozonolysis is a powerful reaction in organic synthesis for the oxidative cleavage of carbon-carbon double bonds in unsaturated hydrocarbons to produce carbonyl compounds like aldehydes, ketones, or carboxylic acids. mdpi.comgoogle.com This method is highly applicable to the synthesis of hydroxy fatty acids from larger, readily available unsaturated fatty acid precursors. mdpi.com

The general process involves passing ozone through a solution of an unsaturated fatty acid. nih.govgoogle.com This initially forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide or Criegee intermediate. The subsequent work-up determines the final products. Reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) typically yields aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids.

For instance, a general methodology for synthesizing 3-hydroxy fatty acids involves the ozonolysis of a larger hydroxy alkene, followed by oxidation of the resulting fragment. nih.gov The oxidative cleavage of oleic acid, a common unsaturated fatty acid, can produce azelaic acid and pelargonic acid. mdpi.com More specifically, the reductive ozonolysis of oleic acid can yield nonanal (B32974) and a bifunctional aldehyde-acid. mdpi.com Similarly, the ozonolysis of castor oil in different solvents followed by various work-ups can produce (R)-hydroxynonanoic acid or its esters in good yields. csic.es The ozonolysis of methyl ricinoleate, derived from castor oil, followed by reduction is a known route to 9-hydroxynonanoic acid. dss.go.thresearchgate.net

| Precursor | Reaction Conditions | Key Products | Reference |

|---|---|---|---|

| Long-chain hydroxy alkenes | 1. O3, CH2Cl2/Pyridine 2. Oxidation | 3-Hydroxy fatty acids | nih.gov |

| Castor Oil | Ozonolysis in acetic acid | (R)-Hydroxynonanoic acid | csic.es |

| Oleic Acid | Reductive ozonolysis | Nonanal, 9-Oxononanoic acid | mdpi.com |

| Methyl Ricinoleate | 1. Ozonolysis in methanol (B129727) 2. Electrochemical reduction | 9-Hydroxynonanoic acid | dss.go.th |

Wittig Reactions for Geometric Isomer Control (Z-configuration)

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. numberanalytics.commdpi.comlscollege.ac.in A significant advantage of this reaction is the ability to control the geometry of the resulting double bond based on the nature of the ylide. organic-chemistry.org

To synthesize (Z)-3-Hydroxy-6-nonenoic acid, the key is the formation of the Z-configured double bond at the C6-C7 position. This is typically achieved using a non-stabilized or unstabilized ylide. lscollege.ac.inorganic-chemistry.org Non-stabilized ylides, where the group attached to the carbanion is an alkyl group, are highly reactive and generally lead to the formation of (Z)-alkenes with moderate to high selectivity. lscollege.ac.inorganic-chemistry.org The reaction is believed to proceed through a betaine (B1666868) intermediate that rapidly forms an oxaphosphetane, which then decomposes to the Z-alkene. lscollege.ac.in

In contrast, stabilized ylides, which contain electron-withdrawing groups like esters or ketones, are less reactive and predominantly yield (E)-alkenes. lscollege.ac.inorganic-chemistry.org Therefore, a synthetic strategy for the target molecule would involve the reaction of a suitable C6 aldehyde precursor with a non-stabilized C3 phosphorus ylide, such as propyltriphenylphosphonium bromide treated with a strong base.

| Ylide Type | Substituent (R group) | Reactivity | Predominant Alkene Product | Reference |

|---|---|---|---|---|

| Non-stabilized | Alkyl | High | (Z)-alkene | lscollege.ac.inorganic-chemistry.org |

| Semi-stabilized | Aryl, Vinyl | Moderate | Poor (E)/(Z) selectivity | lscollege.ac.in |

| Stabilized | Ester, Ketone, CN | Low | (E)-alkene | lscollege.ac.inorganic-chemistry.org |

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound (an "aldol"). wikipedia.orgbyjus.com This structural motif is precisely what is found in 3-hydroxy acids, making the aldol reaction a direct and powerful tool for their synthesis. The reaction involves the nucleophilic addition of an enolate ion (from an aldehyde or ketone) to another carbonyl compound. wikipedia.orgbyjus.com

To construct the specific carbon framework of this compound, a crossed aldol condensation would be employed, which is a reaction between two different carbonyl compounds. wikipedia.orgbyjus.com A potential synthetic route could involve the reaction of the enolate of an appropriate C2 synthon (like acetaldehyde (B116499) or a derivative) with a C7 aldehyde that already contains the Z-configured double bond (e.g., (Z)-4-heptenal). To avoid a complex mixture of products, the reaction can be designed such that one of the carbonyl partners cannot form an enolate itself (lacks α-hydrogens) or by adding the electrophilic aldehyde slowly to a pre-formed mixture of the ketone and base. wikipedia.org The resulting β-hydroxy aldehyde can then be selectively oxidized to the corresponding carboxylic acid to yield the final product.

| Reaction Type | Reactants | Key Product Feature | Reference |

|---|---|---|---|

| Aldol Addition | Two molecules of the same aldehyde/ketone | β-Hydroxy carbonyl | wikipedia.org |

| Aldol Condensation | Two molecules of the same aldehyde/ketone | α,β-Unsaturated carbonyl (after dehydration) | wikipedia.org |

| Crossed Aldol Condensation | Two different aldehyde/ketone molecules | β-Hydroxy carbonyl with combined carbon skeleton | byjus.com |

Derivatization and Analogue Synthesis for Structure-Function Studies

To investigate the biological activity and structure-function relationships of this compound, chemists synthesize a variety of derivatives and analogues. This involves modifying the key functional groups (hydroxyl and carboxyl) or altering the carbon chain. nih.gov

Esterification and Etherification Techniques

Esterification and etherification are common derivatization techniques used to modify the carboxylic acid and alcohol functional groups, respectively. google.com These modifications can alter properties like solubility, cell permeability, and metabolic stability.

Esterification of the carboxylic acid group can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis. mdpi.com For more sensitive substrates, milder conditions are used, such as coupling reactions with reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The hydroxyl group at the C3 position can also be esterified, for example, to form acetoxy derivatives. dss.go.th

Etherification of the C3-hydroxyl group can be performed to generate ether analogues. This typically involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

| Reaction | Reagents | Functional Group Modified | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Carboxylic Acid | mdpi.com |

| Carbodiimide Coupling | Alcohol, EDCI, DMAP, Base (e.g., Et3N) | Carboxylic Acid | mdpi.com |

| Acetylation | Acetic Anhydride, Pyridine | Hydroxyl | nih.gov |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Hydroxyl | rsc.org |

Synthesis of Methyl-Branched Nonanoic Acid Derivatives

To understand the effect of the lipid chain structure on biological activity, analogues with branched chains are synthesized. The synthesis of various methyl-branched nonanoic acids has been described. researchgate.net A common strategy involves using Grignard reagents. For example, the synthesis of 2-methylnonanoic acid can start from 2-bromononanoic acid, while other isomers can be synthesized from corresponding ketones. researchgate.net The synthesis of 8-methylnonanoic acid can be achieved by reacting a 3M solution of methylmagnesium chloride in THF with ethyl 8-oxononanoate. researchgate.net These branched derivatives have been studied for properties such as antimicrobial activity. researchgate.net

| Compound | Synthetic Precursor(s) | Key Reaction Type | Reference |

|---|---|---|---|

| 2-Methylnonanoic Acid | 2-Bromononanoic acid | Grignard-based modification | researchgate.net |

| 4-Methylnonanoic Acid | Nonan-4-one | Multi-step synthesis from ketone | researchgate.net |

| 8-Methylnonanoic Acid | Ethyl 8-oxononanoate, Methylmagnesium chloride | Grignard Reaction | researchgate.net |

Introduction of Halogenated Moieties and Other Functional Groups

The functionalization of this compound and its related stereoisomers is a critical area of research, enabling the creation of novel derivatives with potentially enhanced biological activities or utility as specialized chemical intermediates. The primary sites for functionalization on the molecule are the hydroxyl group, the carboxylic acid moiety, and the cis-alkene. Methodologies have been developed to introduce various functional groups, with a particular emphasis on halogenation.

Research into the modification of structurally similar polyhydroxyalkanoate (PHA) monomers has provided robust protocols applicable to this compound. One significant advancement is the introduction of fluorinated groups at the hydroxyl position. In a study focused on (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acids derived from bacterially produced PHAs, the hydroxyl group was successfully modified. mdpi.com Several methods for halogenating the 3-OH group of PHA-derived methyl esters were tested, leading to the development of a successful fluorination strategy. mdpi.comresearchgate.net This involves reacting the corresponding methyl ester, methyl (3R)-3-hydroxynonanoate, with 2,2,2-trifluoroethyl trifluoromethyl sulfate (B86663) to yield methyl (3R)-3-(2,2,2-trifluoroethoxy)nonanoate. researchgate.net This methodology demonstrates a viable pathway for creating fluorinated derivatives of this compound.

Beyond direct halogenation of the hydroxyl group, other functional groups can be introduced. The hydroxyl and carboxyl groups are readily modifiable through standard organic reactions. nih.gov For instance, the carboxyl group can be converted to esters or amides, while the hydroxyl group can be acylated to form esters. Biocatalytic methods have been employed to create unique glucose esters from PHA-derived monomers like (R)-3-hydroxyheptanoic and (R)-3-hydroxynonanoic acids. frontiersin.org

While direct halogenation of the alkene in this compound is less specifically documented, general principles of organic chemistry suggest that electrophilic addition of halogens or hydrohalic acids across the double bond is feasible, which would introduce halogen atoms at the C6 and C7 positions. Furthermore, decarboxylative halogenation presents another, more drastic, synthetic route where the carboxylic acid is replaced by a halogen, although this is less common for retaining the core structure. acs.org

| Starting Material | Reagent | Functional Group Introduced | Product | Reference |

|---|---|---|---|---|

| Methyl (3R)-3-hydroxynonanoate | 2,2,2-Trifluoroethyl trifluoromethyl sulfate | Trifluoroethoxy group | Methyl (3R)-3-(2,2,2-trifluoroethoxy)nonanoate | researchgate.net |

| (R)-3-Hydroxycarboxylic Acids | Glucose (via biocatalysis) | Glucose ester | Glucose esters of hydroxy fatty acids | frontiersin.org |

| α,β-Unsaturated Acids | N-Chlorobenzotriazole | Chlorine (via decarboxylation) | (2-Chloroprop-1-en-1-yl)benzene | acs.org |

Methodological Advancements in Yield and Purity Optimization

Significant progress has been made in optimizing the synthesis of this compound and its stereoisomers to improve both chemical yield and stereochemical purity. These advancements span biocatalytic methods, metabolic engineering, and optimization of reaction and purification conditions.

A highly efficient and sustainable method for producing enantiomerically pure (R)-3-hydroxyalkanoic acids involves the controlled in vivo depolymerization of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters accumulated by various bacteria. nih.govresearchgate.net Researchers have engineered bacterial systems, such as Pseudomonas putida, to produce PHAs containing specific unsaturated monomers, including 3-hydroxy-6-heptenoic acid and 3-hydroxy-8-nonenoic acid. frontiersin.orgnih.govresearchgate.net By optimizing the environmental conditions, particularly the pH, high yields of the desired monomer can be achieved. For instance, adjusting the initial pH of the cell suspension to a range of 8-11, with an optimum at pH 11, resulted in the degradation of over 90% of the PHA polymer into its constituent monomers within 9 hours, with a corresponding monomer yield of over 90%. frontiersin.orgresearchgate.net

Metabolic engineering of strains like Pseudomonas aeruginosa has also proven effective. By deleting genes involved in competing metabolic pathways, the production of (R)-3-((R)-3-hydroxyalkanoyl)oxy)alkanoic acids (HAAs), which are precursors to the desired monomers, was significantly enhanced. nih.gov Subsequent alkaline hydrolysis of these HAAs yielded (R)-3-hydroxydecanoic acid with an approximate purity of 95%. nih.gov This approach demonstrates a powerful strategy for achieving high titers and purity.

Biocatalysis using isolated enzymes offers another route to high purity. The use of ketoreductases (KREDs) for the dynamic kinetic reduction of β-ketoesters allows for the stereoselective synthesis of all possible stereoisomers of related hydroxy acids, such as 3-hydroxyproline, with high diastereomeric and enantiomeric excess (>99% de, 99% ee). sci-hub.se Similarly, lipases like Novozym 435 (Candida antarctica lipase (B570770) B) have been used for the stereoselective acylation of hydroxy acids, enabling the separation of enantiomers and the synthesis of enantiomerically enriched products. researchgate.net

Optimization extends to the reaction conditions and purification techniques. The choice of solvent in chemical synthesis can dramatically influence stereoselectivity. In certain base-catalyzed cycloaddition reactions, switching from polar to less polar solvents like chloroform (B151607) increased the stereoselectivity to greater than 99.5%. cdnsciencepub.com Following synthesis, advanced purification methods are employed. The use of reversed-phase semipreparative liquid chromatography is a documented method for isolating and purifying unsaturated hydroxy acid monomers like 3-hydroxyoctanoic acid, ensuring high purity of the final product. frontiersin.orgresearchgate.net

| Methodology | Key Parameters/Organism | Result | Reference |

|---|---|---|---|

| In-vivo PHA Depolymerization | Pseudomonas putida; Initial pH 11 | >90% yield of unsaturated monomers | frontiersin.orgresearchgate.net |

| Metabolic Engineering & Hydrolysis | Pseudomonas aeruginosa PA-A3-ΔD2 | ~95% purity of (R)-3-hydroxydecanoic acid | nih.gov |

| Enzymatic Dynamic Kinetic Reduction | Ketoreductases (KREDs) | >99% de, >98% ee for hydroxyproline (B1673980) isomers | sci-hub.se |

| Solvent-Controlled Stereoselectivity | Chloroform in base-catalyzed cycloaddition | >99.5% stereoselectivity | cdnsciencepub.com |

| Chromatographic Purification | Reversed-phase semipreparative LC | Isolation of pure hydroxy acid monomers | researchgate.net |

Biological Roles and Mechanistic Insights of Z 3 Hydroxy 6 Nonenoic Acid and Analogs

Interactions with Microbial Systems

Hydroxy fatty acids are key mediators in the complex world of microbial interactions. They can act as antimicrobial agents, signaling molecules, and crucial factors in the interplay between pathogens and their hosts.

Several hydroxy fatty acid analogs have demonstrated significant antifungal properties. These compounds can inhibit the growth of a wide range of fungi, including pathogenic yeasts and molds, and can also modulate fungal development and the production of virulence factors.

For instance, 3-hydroxy fatty acids produced by the lactic acid bacterium Lactobacillus plantarum show broad antifungal activity. medchemexpress.com Studies have isolated several medium-chain 3-hydroxy fatty acids from its supernatant, including 3-(R)-hydroxydecanoic acid and 3-hydroxy-5-cis-dodecenoic acid, which effectively inhibit various molds and yeasts. medchemexpress.com The fungicidal activity of these fatty acids is often linked to the disruption of the yeast cell membrane. cymitquimica.com

Furthermore, lipopeptides containing hydroxy fatty acid moieties are potent antifungal agents. Cyclic lipopeptides known as bananamides, which contain (Z)-3-hydroxydodec-4-enoic acid, are produced by Pseudomonas sp. and inhibit the growth of plant pathogenic fungi like Pythium myriotylum and Pyricularia oryzae. medchemexpress.com Similarly, gageostatins, which incorporate (3R)-3-hydroxy-9,11-dimethyltridecanoic acid, exhibit good antifungal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea. medchemexpress.com In some cases, the antifungal activity of these compounds is comparable to that of common antifungal drugs. medchemexpress.com

Beyond direct growth inhibition, certain hydroxy fatty acids act as signaling molecules that regulate fungal development. For example, (R)-8-hydroxy-cis-9,cis-12-octadecadienoic acid is a factor that can regulate sexual development, conidia formation, and mycotoxin production in Aspergillus species, indicating that the mode of action can be highly species-specific. medchemexpress.com

Table 1: Antifungal Activity of Selected Hydroxy Fatty Acids and Their Derivatives

| Compound/Derivative | Source Organism | Target Fungi | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Hydroxy Fatty Acids (e.g., 3-(R)-hydroxydecanoic acid) | Lactobacillus plantarum | Various molds and yeasts (Aspergillus fumigatus, Pichia anomala, etc.) | Growth inhibition (MIC: 10-100 µg/mL) | medchemexpress.com |

| Nonanoic Acid | - | Candida spp. | Growth inhibition | cymitquimica.com |

| Methyl-branched Nonanoic Acid Derivatives | Synthetic | Candida utilis | Remarkable inhibitory effects | scispace.com |

| Bananamides (containing (Z)-3-hydroxydodec-4-enoic acid) | Pseudomonas sp. | Pythium myriotylum, Pyricularia oryzae | Growth inhibition and hyphal distortion | medchemexpress.com |

| Gageostatins (containing 3-hydroxy-dimethyl-tridecanoic acids) | Bacillus sp. | Rhizoctonia solani, Botrytis cinerea, Colletotrichum acutatum | Good antifungal activity (MIC: 4–32 µg/mL) | medchemexpress.com |

A fascinating protective role of 3-hydroxy fatty acids has been identified in the context of pathogen-predator interactions. Specifically, these molecules can shield pathogenic microbes from being consumed by phagocytic organisms like amoebae, which serve as a model for host immune cells such as macrophages.

Research on the pathogenic yeast Cryptococcus neoformans has shown that secreted 3-hydroxy fatty acids, including 3-hydroxynonanoic acid (3-OH C9:0), protect the yeast cells against phagocytosis by amoebae. researchgate.net Strains of C. neoformans that naturally produce these fatty acids are significantly less likely to be engulfed by amoebae compared to non-producing strains. researchgate.net Crucially, when 3-hydroxynonanoic acid is added to cultures of non-producing strains, they gain resistance to amoebal predation. researchgate.net

The proposed mechanism involves the impairment of intracellular signaling within the amoeba that is necessary to initiate phagocytosis. researchgate.netcirad.fr These fatty acids appear to be secreted at concentrations high enough to interfere with the predator's cellular machinery, thereby promoting the survival of the fungus. researchgate.net Further studies suggest these molecules also protect internalized fungal cells by shielding them against the effects of hydrogen peroxide and amoebapore, a hydrolytic enzyme used by amoebae to kill ingested microbes. cirad.fr This anti-phagocytic property highlights a sophisticated survival strategy employed by some microorganisms.

The family of hydroxy nonanoic acids and their derivatives also includes compounds with significant antibacterial activity. 3-Hydroxynonanoic acid itself is recognized for its antimicrobial properties. biorxiv.org

One of the most notable examples is Mupirocin, a clinically important topical antibiotic. researchgate.net Mupirocin is produced by the bacterium Pseudomonas fluorescens and is structurally an ester formed from 9-hydroxynonanoic acid. researchgate.net It exhibits broad-spectrum activity against many Gram-positive bacteria, including problematic pathogens like Staphylococcus aureus, by inhibiting bacterial protein synthesis through a unique mechanism that confers a low risk of cross-resistance with other antibiotics. researchgate.net

Other related compounds also show antibacterial potential. Sugar esters derived from polyhydroxyalkanoates, which include C9 monomers, have demonstrated activity against Staphylococcus species. cymitquimica.com Additionally, lipopeptides called gageostatins, which contain 3-hydroxy fatty acid chains, possess moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Pseudomonas aeruginosa) bacteria. medchemexpress.com Derivatives of methyl-branched nonanoic acid have also been found to be effective antimicrobial agents against a range of bacteria, including Mycobacterium smegmatis and Sarcina lutea. escholarship.org

Table 2: Antibacterial Activity of Hydroxy Nonanoic Acids and Related Compounds

| Compound/Derivative | Source Organism | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Hydroxynonanoic Acid | - | General antimicrobial | Exhibits antimicrobial properties | biorxiv.org |

| Mupirocin (ester of 9-hydroxynonanoic acid) | Pseudomonas fluorescens | Gram-positive bacteria (S. aureus, S. pyogenes) | Potent antibacterial, inhibits protein synthesis | researchgate.net |

| Gageostatins | Bacillus sp. | B. subtilis, S. aureus, S. typhi, P. aeruginosa | Moderate antibacterial activity (MIC: 8–64 µg/mL) | medchemexpress.com |

| PHN-glucose esters | P. putida (derived) | Staphylococcus spp. | Antibacterial activity (MIC: 1250–2500 µg/mL) | cymitquimica.com |

| Methyl-branched Nonanoic Acid Derivatives | Synthetic | M. smegmatis, S. lutea, E. coli | Varied antimicrobial activity | scispace.comescholarship.org |

Anti-phagocytic Effects on Microorganisms

Role in Inter-organismal Signaling and Defense

Beyond the microbial world, hydroxy fatty acids serve as crucial signals in the communication and defense interactions between microorganisms and higher organisms like plants and insects.

Plants have evolved sophisticated immune systems to detect invading pathogens. A key discovery has revealed that bacterial 3-hydroxy fatty acids function as potent elicitors of plant innate immunity. For a long time, it was believed that plants recognized bacteria by detecting complex lipopolysaccharides (LPS) from the bacterial outer membrane. However, research has demonstrated that it is not the LPS itself but the simpler, medium-chain 3-hydroxy fatty acids (3-OH-FAs) attached to them that trigger the plant's defense response. researchgate.net

These 3-OH-FAs are indispensable building blocks for bacteria, making them an ideal target for plant surveillance as pathogens cannot easily discard them to evade detection. researchgate.net In the model plant Arabidopsis thaliana, these bacterial fatty acids are perceived by a specific cell surface receptor protein known as LORE (Lipo-oligosaccharide-specific Reduced Elicitation). researchgate.netbeilstein-journals.org

The binding of a 3-OH-FA, such as 3-hydroxydecanoic acid (3-OH-C10), to the LORE receptor initiates a downstream signaling cascade. This includes the rapid production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs), which are central components of the plant's defense system. beilstein-journals.org This recognition ultimately leads to the activation of PAMP-triggered immunity (PTI), enhancing the plant's resistance to pathogens. beilstein-journals.org

In the realm of insect chemical ecology, specific hydroxy nonenoic acid isomers function as pheromones, which are chemical signals used for communication between individuals of the same species. While information on (Z)-3-hydroxy-6-nonenoic acid in this context is limited, a very close structural analog, (Z)-9-hydroxy-6-nonenoic acid , has been identified as a key semiochemical for certain butterflies.

This compound is a major component of the volatile secretions from the androconia (male scent organs) of butterflies in the Oleria genus, such as Oleria onega janarilla. biorxiv.org These male pheromones are disseminated during courtship and are believed to play a crucial role in mate recognition and reproductive isolation between closely related species.

The chemical composition of pheromone blends is often highly specific, and even subtle differences can prevent interbreeding. The use of a fatty acid-derived pheromone like (Z)-9-hydroxy-6-nonenoic acid by Oleria butterflies is noteworthy, as many other related ithomiine butterflies use pheromones derived from pyrrolizidine (B1209537) alkaloids, which are sequestered from plants. The presence of (Z)-9-hydroxy-6-nonenoic acid and its derivatives in Oleria androconia suggests a distinct evolutionary path for chemical signaling in this genus. biorxiv.org

Elicitation of Plant Immune Responses

Metabolic Fate and Enzymatic Transformations within Biological Systems

The metabolic fate of this compound and its analogs is intricately linked to the broader pathways of fatty acid metabolism. While direct studies on this compound are limited, the metabolism of structurally related hydroxy nonenoic acids provides significant insights into its likely enzymatic transformations. These transformations primarily involve catabolic degradation and enzymatic processes such as hydroxylation and oxidation.

Catabolism and Degradation Pathways of Related Hydroxy Nonenoic Acids

The catabolism of hydroxy nonenoic acids is a crucial detoxification process. A key analog, 4-hydroxy-2-nonenal (HNE), a cytotoxic product of lipid peroxidation, is metabolized into various compounds, including 4-hydroxy-2-nonenoic acid (HNA). nih.gov The metabolic pathways for HNE and its derivatives involve several key reactions:

Oxidation: The primary step in the detoxification of HNE is its oxidation to HNA, a less toxic metabolite. nih.govwiley.com This conversion is a critical step that channels the molecule into further catabolic pathways.

β-Oxidation: HNA can undergo β-oxidation, a mitochondrial process that breaks down fatty acids. nih.gov However, under certain pathological conditions like ischemia or high-fat diets, this pathway can be inhibited, leading to the accumulation of HNE and its modified proteins. researchgate.net

Glutathione (B108866) Conjugation: HNE can be conjugated with glutathione (GSH) to form glutathionyl-HNE (GS-HNE). nih.govresearchgate.net This conjugate can then be further metabolized through reduction to glutathionyl-1,4-dihydroxy-2-nonene (GS-DHN) or oxidation to glutathionyl-4-hydroxy-2-nonenoic acid (GS-HNA). nih.govresearchgate.net

ω-Oxidation: Another metabolic route for HNA is ω-oxidation, which involves hydroxylation at the omega (ω) carbon, the carbon atom furthest from the carboxyl group. nih.govwikipedia.org This leads to the formation of dicarboxylic acids. nih.gov

Studies on rat liver perfused with HNE or HNA have identified novel metabolites, indicating complex catabolic routes that rely heavily on β-oxidation pathways. researchgate.net Perturbations in β-oxidation can significantly alter the metabolic disposal of HNE, leading to an increase in its concentration and subsequent cellular damage. researchgate.net

Involvement of Specific Enzymes in Hydroxylation and Oxidation Processes

The hydroxylation and oxidation of nonenoic acids are mediated by specific enzyme families, playing a central role in their metabolism and detoxification.

Oxidation:

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes is primarily responsible for the oxidation of aldehydes, such as HNE, to their corresponding carboxylic acids, like HNA. nih.govresearchgate.net Specifically, ALDH1 and ALDH2 isoforms have been identified in this process. nih.gov The reaction is NAD(P)+-dependent and is a crucial step in detoxifying the reactive aldehyde. nih.gov In human frontal cortical gray matter, HNA is formed in both an NAD+-dependent and NADP+-dependent manner. nih.govwiley.com

Alcohol Dehydrogenases (ADHs): While ADHs are typically involved in the reduction of aldehydes, in the context of HNE metabolism, they can catalyze the reduction of the aldehyde group to an alcohol, forming 1,4-dihydroxy-2-nonene (DHN). nih.gov

Hydroxylation:

Cytochrome P450 (CYP) Enzymes: This large family of enzymes is critical for the hydroxylation of a wide range of substrates, including fatty acids. wikipedia.org The CYP4A and CYP4F subfamilies are particularly important in the ω-oxidation of fatty acids. wikipedia.org In the metabolism of HNA, CYP4A enzymes have been shown to catalyze its ω-hydroxylation to form 4,9-dihydroxy-2-nonenoic acid. nih.gov This product can be further oxidized to 4-hydroxy-2-nonene-1,9-dicarboxylic acid. nih.gov

Unspecific Peroxygenases (UPOs): Fungal UPOs have demonstrated the ability to hydroxylate and epoxidize various monounsaturated fatty acids, including 3-nonenoic acid. mdpi.com The product profile can vary depending on the specific UPO and the position of the double bond in the fatty acid. mdpi.com

The interplay of these enzymes determines the metabolic fate of hydroxy nonenoic acids. For instance, in Kupffer cells of the liver, both oxidative (ALDH) and conjugative (GST) pathways are the primary routes for HNE metabolism. nih.gov

Table of Enzymes and Their Roles in Hydroxy Nonenoic Acid Metabolism

| Enzyme Family | Specific Enzyme(s) | Role | Substrate(s) | Product(s) |

| Aldehyde Dehydrogenase (ALDH) | ALDH1, ALDH2 | Oxidation | 4-hydroxy-2-nonenal (HNE) | 4-hydroxy-2-nonenoic acid (HNA) |

| Alcohol Dehydrogenase (ADH) | Not specified | Reduction | 4-hydroxy-2-nonenal (HNE) | 1,4-dihydroxy-2-nonene (DHN) |

| Glutathione S-Transferase (GST) | GSTA4-4, GSTP1-1, etc. | Conjugation | 4-hydroxy-2-nonenal (HNE) | Glutathionyl-HNE (GS-HNE) |

| Cytochrome P450 (CYP) | CYP4A subfamily | ω-Hydroxylation | 4-hydroxy-2-nonenoic acid (HNA) | 4,9-dihydroxy-2-nonenoic acid |

| Unspecific Peroxygenase (UPO) | CglUPO, CraUPO | Hydroxylation/Epoxidation | 3-nonenoic acid | Hydroxylated/epoxidized products |

Analytical Characterization and Detection of Z 3 Hydroxy 6 Nonenoic Acid in Complex Biological Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating (Z)-3-hydroxy-6-nonenoic acid from the myriad of other components present in biological matrices. The choice of technique depends on the analytical goal, whether it be qualitative screening, precise quantification, or stereoisomeric determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, offering high-resolution separation and sensitive detection. rsc.org However, due to the low volatility of hydroxy fatty acids, a derivatization step is essential to convert the polar carboxyl and hydroxyl groups into more volatile, non-polar derivatives. nih.gov

Derivatization: The most common derivatization methods involve esterification of the carboxylic acid group, typically to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. rsc.orgmarinelipids.ca

Esterification: This can be achieved using reagents like boron trifluoride in methanol (B129727) (BF₃/MeOH) or methanolic hydrogen chloride (HCl). rsc.org

Silylation: Following esterification, the hydroxyl group is converted to a TMS ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). marinelipids.calipidmaps.org

This two-step derivatization significantly improves the chromatographic peak shape and thermal stability of the analyte.

Qualitative and Quantitative Analysis: For qualitative analysis, the electron ionization (EI) mass spectra of the derivatized this compound will exhibit a characteristic fragmentation pattern. The location of the original hydroxyl group can be determined by the prominent ions resulting from α-cleavage at the C-O bond of the TMS ether. marinelipids.ca Quantitative analysis is typically performed using the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific, characteristic ions. lipidmaps.org The use of a stable isotope-labeled internal standard, such as ¹³C- or deuterium-labeled this compound, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. lipidmaps.org

| Step | Procedure | Reagents | Purpose |

| Extraction | Liquid-liquid or solid-phase extraction | Ethyl acetate (B1210297), Hexane | Isolate lipids from the biological matrix. |

| Esterification | Acid-catalyzed methylation | BF₃/Methanol or HCl/Methanol | Convert the carboxylic acid to a volatile methyl ester (FAME). |

| Silylation | Conversion of hydroxyl to TMS ether | BSTFA + 1% TMCS, Pyridine | Convert the polar hydroxyl group to a volatile TMS ether. |

| GC Separation | Capillary Gas Chromatography | HP-5MS or DB-23 column | Separate the derivatized analyte from other compounds based on volatility and polarity. |

| MS Detection | Mass Spectrometry | Electron Ionization (EI) | Provide mass-to-charge ratio and fragmentation pattern for identification and quantification. |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry, is an excellent alternative to GC-MS, often without the need for derivatization. theses.cz Reversed-phase (RP-HPLC) is the most common mode for fatty acid analysis.

Separation and Detection: In RP-HPLC, this compound can be separated on a C18 stationary phase. tandfonline.comnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid remains in its protonated form, leading to sharper peaks and better retention. theses.czaocs.org

Detection can be achieved using various methods:

Mass Spectrometry (LC-MS): This is the most specific and sensitive detection method. Electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]⁻. nih.gov

UV Detection: Direct UV detection is possible at low wavelengths (205-210 nm), but sensitivity can be limited. aocs.org For higher sensitivity with UV detection, derivatization with a UV-absorbing chromophore, such as a phenacyl group, can be performed. aocs.org

Evaporative Light Scattering Detector (ELSD): ELSD can also be used and provides a response proportional to the mass of the analyte, but it is less sensitive than MS. hplc.eu

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., starting with a higher percentage of A, increasing to a higher percentage of B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | ESI-MS (Negative Ion Mode), UV (205-210 nm), or ELSD |

Chiral Chromatography for Stereoisomer Analysis

The hydroxyl group at the C-3 position of this compound creates a chiral center, resulting in two enantiomers: (R)- and (S)-3-hydroxy-6-nonenoic acid. Since biological activity is often enantiomer-specific, their separation and individual quantification are crucial. researchgate.net

Direct Chiral Separation: This approach uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), are widely used for resolving enantiomers of hydroxy fatty acids in HPLC. scispace.comaocs.org MS-compatible mobile phases, typically consisting of acetonitrile or methanol with acidic modifiers, allow for sensitive detection and quantification of each stereoisomer. bohrium.com

Indirect Chiral Separation: This method involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like C18 or even a GC column). fau.de For example, derivatization with an enantiomerically pure reagent like (S)-ibuprofen can create diastereomeric esters that are resolvable by GC-MS. fau.de The ratio of the diastereomers then reflects the enantiomeric ratio of the original sample.

Spectroscopic and Spectrometric Characterization for Structural Elucidation

While chromatography separates the compound, spectroscopy and spectrometry provide the definitive structural information needed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an unparalleled tool for the de novo structure elucidation of organic molecules. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. magritek.comnih.gov

Predicted ¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||

| Proton Assignment | Expected δ (ppm) and Multiplicity | Carbon Assignment | Expected δ (ppm) |

| H9 (-CH₃) | 0.9 - 1.0 (t) | C9 (-CH₃) | ~14 |

| H8 (-CH₂CH₃) | 1.9 - 2.1 (m) | C8 (-CH₂CH₃) | ~20 |

| H7 (=CHCH₂CH₃) | 5.3 - 5.6 (m) | C7 (=CH-) | ~123 |

| H6 (-CH=) | 5.3 - 5.6 (m) | C6 (=CH-) | ~132 |

| H5 (-CH₂CH=) | 2.2 - 2.4 (m) | C5 (-CH₂CH=) | ~30 |

| H4 (-CH₂CH(OH)-) | 2.3 - 2.5 (m) | C4 (-CH₂CH(OH)-) | ~42 |

| H3 (-CH(OH)-) | 4.0 - 4.2 (m) | C3 (-CH(OH)-) | ~68 |

| H2 (-CH₂COOH) | 2.4 - 2.6 (d) | C2 (-CH₂COOH) | ~40 |

| -OH | Variable, broad singlet | C1 (-COOH) | ~175-179 |

| -COOH | >10, very broad singlet |

Note: Predicted values are based on standard chemical shift tables and data for similar functional groups. Actual values may vary depending on solvent and other experimental conditions. rsc.orgpitt.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. nih.gov Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion yield characteristic fragment ions that confirm the molecular structure.

Molecular Formula and Exact Mass: For this compound, the molecular formula is C₉H₁₆O₃. The calculated monoisotopic mass of the neutral molecule is 172.10994 Da. In negative ion mode ESI-HRMS, it would be detected as the deprotonated ion [M-H]⁻ with an exact mass of 171.10268 Da. nih.govfrontiersin.org

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion would produce a predictable fragmentation pattern useful for structural confirmation. Key fragmentation pathways for hydroxy fatty acids include:

Loss of Water: A neutral loss of H₂O (18.01056 Da) from the precursor ion is a common fragmentation for hydroxyl-containing compounds. researchgate.net

Loss of Carbon Dioxide: Decarboxylation, the neutral loss of CO₂ (43.98983 Da), is characteristic of carboxylic acids.

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is highly diagnostic. For 3-hydroxy acids, this results in specific fragment ions that help pinpoint the position of the hydroxyl group. nih.gov

| Predicted HRMS Fragmentation of [M-H]⁻ | ||

| m/z (Calculated) | Proposed Elemental Formula | Description of Fragment |

| 171.10268 | C₉H₁₅O₃⁻ | Precursor Ion [M-H]⁻ |

| 153.09207 | C₉H₁₃O₂⁻ | [M-H-H₂O]⁻ |

| 127.11283 | C₈H₁₅O⁻ | [M-H-CO₂]⁻ |

| 101.06078 | C₅H₉O₂⁻ | Cleavage between C3-C4 with H-rearrangement |

| 87.04514 | C₄H₇O₂⁻ | α-cleavage at C2-C3 |

Note: The fragmentation pattern provides a structural fingerprint. The presence and relative intensity of these fragments can be used to distinguish this compound from its isomers.

Sample Preparation and Extraction Methodologies for Trace Analysis in Biological Samples

The accurate quantification of this compound in complex biological matrices such as plasma, serum, or urine necessitates robust sample preparation and extraction procedures. These steps are critical for removing interfering substances, concentrating the analyte to detectable levels, and ensuring compatibility with downstream analytical instrumentation like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). technologynetworks.com The primary goals of these methodologies are to enhance analytical precision, improve detection limits, and minimize matrix effects, which can cause signal suppression or enhancement and lead to poor reproducibility. technologynetworks.com

Commonly employed techniques for the isolation of hydroxy fatty acids from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov The choice between these methods often depends on factors such as the required purity of the extract, sample volume, throughput needs, and cost considerations. nih.gov

Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For the extraction of acidic compounds like this compound from biological fluids, the sample is first acidified. lipidmaps.orguva.nl This protonates the carboxylate group, rendering the molecule less polar and more soluble in an organic solvent.

A typical LLE procedure for 3-hydroxy fatty acids involves the following steps:

Acidification : The biological sample (e.g., plasma, serum, urine) is acidified, often with hydrochloric acid (HCl), to a pH below 2. lipidmaps.orguva.nl

Extraction : An immiscible organic solvent, such as ethyl acetate or diethyl ether, is added to the acidified sample. lipidmaps.orguva.nl The mixture is then vigorously mixed to facilitate the transfer of the analyte from the aqueous phase to the organic phase. uva.nl

Phase Separation : The mixture is centrifuged to achieve a clear separation between the denser aqueous layer and the upper organic layer. uva.nl

Collection and Concentration : The organic phase containing the analyte is carefully collected. lipidmaps.orguva.nl This extraction step may be repeated to improve recovery. lipidmaps.org The combined organic extracts are then evaporated to dryness, typically under a stream of nitrogen gas, to concentrate the analyte before further analysis. lipidmaps.org

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for sample cleanup and concentration in bioanalysis. technologynetworks.com It utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample, while interferences are washed away. technologynetworks.com SPE can offer cleaner extracts and higher recovery rates compared to LLE. nih.gov

Mixed-mode SPE sorbents, which possess both hydrophobic and ion-exchange properties, are particularly effective for extracting compounds like this compound. For instance, a sorbent with a hydrophobic polymer backbone and anion-exchange functional groups can retain the analyte through both hydrophobic interactions and ionic bonding of the deprotonated carboxyl group.

Derivatization for GC-MS Analysis

Due to the low volatility and thermal instability of hydroxy fatty acids, a derivatization step is often mandatory prior to analysis by GC-MS. jfda-online.com Derivatization converts the polar functional groups (hydroxyl and carboxyl) into more volatile and thermally stable derivatives. jfda-online.comresearchgate.net A common method for this is silylation, which involves reacting the analyte with a silylating agent. lipidmaps.org

For 3-hydroxy fatty acids, a frequently used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). lipidmaps.org This reaction converts the hydroxyl group to a trimethylsilyl (TMS) ether and the carboxylic acid group to a TMS ester, significantly improving the compound's chromatographic properties for GC analysis. lipidmaps.org

The following table summarizes key parameters from published methodologies for the extraction of hydroxy fatty acids from biological samples.

Interactive Data Table: Extraction Methodologies for Hydroxy Fatty Acids in Biological Samples

| Biological Matrix | Extraction Technique | Key Reagents/Solvents | Purpose/Analysis Method |

| Serum/Plasma | Liquid-Liquid Extraction (LLE) | 10 M NaOH (for hydrolysis), 6 M HCl (acidification), Ethyl acetate (extraction solvent) | To extract total and free 3-hydroxy fatty acids (C6-C18) lipidmaps.org |

| Serum/Plasma | Derivatization | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS) | To prepare volatile derivatives for GC-MS analysis lipidmaps.org |

| Urine | Liquid-Liquid Extraction (LLE) | 5M HCl (acidification), Ethylacetate, Diethylether, Sodium sulphate (drying agent) | To extract organic acids for GC-MS profiling uva.nl |

| Urine | Standard Addition & LLE | 1 N HCl (acidification), Ethyl acetate (extraction solvent) | To quantify mercapturic acid conjugates via LC-MS/MS nih.gov |

| General Biological Matrices | Solid-Phase Extraction (SPE) | Varies depending on sorbent chemistry (e.g., polymeric, mixed-mode) | To isolate analytes from complex matrices, reducing matrix effects for MS analysis technologynetworks.com |

Emerging Research Frontiers and Biotechnological Applications

Biosynthetic Engineering for Enhanced Production in Microbial Systems

The microbial production of specialty fatty acids like (Z)-3-hydroxy-6-nonenoic acid represents a promising and sustainable alternative to traditional chemical synthesis. Metabolic engineering of microorganisms such as Escherichia coli and Pseudomonas putida is a key strategy to enhance the production of these valuable compounds. frontiersin.orgnih.gov

Researchers are actively exploring the expression of specific enzymes and the modification of metabolic pathways to increase yields. For instance, the introduction of genes encoding for fatty acid hydroxylases (like P450 monooxygenases) and thioesterases can direct the cellular machinery towards the synthesis of medium-chain hydroxy fatty acids. frontiersin.orgd-nb.info A study demonstrated that co-expression of a selected thioesterase gene with a fatty acid metabolism regulator and a monooxygenase significantly boosted the production of hydroxy fatty acids in E. coli. frontiersin.org Another approach involves the inversion of the fatty acid β-oxidation pathway, which has been successfully used to produce C4-C8 3-hydroxycarboxylic acids from glucose in engineered E. coli. nih.gov

Key strategies in biosynthetic engineering include:

Overexpression of key enzymes: Increasing the cellular concentration of enzymes directly involved in the synthesis of the target molecule.

Deletion of competing pathways: Knocking out genes that divert precursors away from the desired biosynthetic route. frontiersin.org

Optimization of fermentation conditions: Fine-tuning factors like pH, temperature, and nutrient supply to maximize production. frontiersin.org

These metabolic engineering efforts have led to significant increases in the titers of various hydroxy fatty acids, paving the way for commercially viable production of compounds like this compound. frontiersin.org

Development of Bio-based Chemical Feedstocks (e.g., from Oleochemical Sources)

This compound and related hydroxy fatty acids are valuable as bio-based chemical feedstocks, offering a renewable alternative to petroleum-derived chemicals. nih.govmdpi.com Oleochemicals, which are derived from plant and animal fats and oils, serve as a primary source for these compounds. rsc.org

The conversion of unsaturated fatty acids from sources like soybean oil, canola oil, and waste cooking oils into hydroxy fatty acids is a key area of research. nih.govcdnsciencepub.comdokumen.pub This transformation can be achieved through biocatalytic processes, such as enzymatic hydration, which offers high selectivity and mild reaction conditions. nih.govresearchgate.net For example, whole-cell biocatalysts containing oleate (B1233923) hydratase have been used to convert unsaturated fatty acids from waste cooking oils into hydroxy fatty acids. nih.gov

The resulting hydroxy fatty acids can then be used as building blocks for a variety of valuable chemicals and materials, including:

Polymers: Hydroxy fatty acids can be polymerized to create bio-based polyesters with diverse properties. nih.govnih.gov

Lubricants and Surfactants: The functional groups in these molecules make them suitable for producing high-performance lubricants and biodegradable surfactants. mdpi.comresearchgate.net

Flavors and Fragrances: Specific hydroxy fatty acids can serve as precursors for the synthesis of lactones, which are used in the food and cosmetic industries. researchgate.net

The utilization of oleochemical sources for the production of this compound aligns with the principles of a circular economy, transforming waste streams into valuable products. nih.gov

Exploitation in Agrochemicals and Biopesticides (based on related fatty acid derivatives)

While specific research on the agrochemical applications of this compound is limited, the broader class of fatty acid derivatives has shown significant potential as biopesticides. researchgate.netmdpi.com Fatty acids and their derivatives are known to have insecticidal, fungicidal, and herbicidal properties. google.comresearchgate.net

For instance, pelargonic acid (nonanoic acid), a nine-carbon saturated fatty acid, is used as a broad-spectrum contact herbicide. google.comnih.gov The phytotoxic effects of medium-chain fatty acids are attributed to their ability to disrupt cell membranes. researchgate.net Similarly, certain fatty acid amides have demonstrated insecticidal activity against major agricultural pests. researchgate.net

The presence of a hydroxyl group and a double bond in the structure of this compound suggests it could have unique biological activities relevant to agrochemical applications. Future research may focus on:

Screening for insecticidal and fungicidal activity: Evaluating the efficacy of this compound against a range of plant pathogens and insect pests.

Investigating the mode of action: Understanding the biochemical mechanisms by which this compound exerts its potential pesticidal effects.

Developing formulations for agricultural use: Optimizing the delivery and stability of the compound for practical application in the field.

The development of biopesticides from fatty acid derivatives offers an environmentally friendly alternative to synthetic chemical pesticides, contributing to more sustainable agricultural practices. researchgate.net

Potential in Advanced Materials Science and Polymer Chemistry

This compound is a promising monomer for the synthesis of advanced materials and polymers. Its bifunctional nature, containing both a carboxylic acid and a hydroxyl group, along with a reactive double bond, makes it a versatile building block for creating polymers with tailored properties. nih.govrsc.org

One of the most significant applications is in the production of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters. rsc.orggoogle.com By incorporating monomers with specific functionalities, such as the unsaturation in this compound, the properties of the resulting PHA can be modified. The double bond can be used for post-polymerization modifications, such as cross-linking, to enhance the mechanical and thermal properties of the material. nih.gov

The potential applications in materials science include:

Bioplastics: Creating biodegradable plastics for packaging and other applications, reducing reliance on petroleum-based plastics. google.com

Biomedical Devices: The biocompatibility of PHAs makes them suitable for use in medical implants, drug delivery systems, and tissue engineering scaffolds.

Elastomers and Coatings: The flexibility and reactivity of polymers derived from unsaturated hydroxy fatty acids make them attractive for producing elastomers, resins, and coatings. cdnsciencepub.comontosight.ai

Research in this area is focused on controlling the composition and architecture of polymers derived from this compound to achieve specific material properties. The ability to produce this monomer from renewable resources further enhances its appeal in the development of sustainable and high-performance materials. cdnsciencepub.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-3-Hydroxy-6-nonenoic Acid with high stereochemical purity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical β-hydroxylation of 6-nonenoic acid precursors. For stereochemical control, lipase-mediated resolution or chiral column chromatography (e.g., using amylose- or cellulose-based columns) is employed. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (specifically - and -NMR) to confirm the Z-configuration at the 6-position and hydroxy group orientation at C2. Gas chromatography-mass spectrometry (GC-MS) can verify absence of isomers or byproducts .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Derivatization with pentafluorobenzyl bromide or 2-nitrophenylhydrazine enhances detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). For quantification, isotope dilution using deuterated analogs (e.g., d-labeled internal standards) improves accuracy. Matrix effects in complex samples (e.g., serum) are minimized via solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer : Contradictions often arise from variability in stereochemical purity or differences in cell models. To resolve this:

- Standardize synthesis protocols : Ensure ≥95% purity via HPLC and validate stereochemistry with circular dichroism (CD) spectroscopy.

- Control biological variables : Use isogenic cell lines or primary cells from standardized donors to reduce batch effects.

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to harmonize data from heterogeneous studies .

Q. How can the role of this compound in lipid signaling pathways be mechanistically interrogated?

- Methodological Answer :

- Knockdown/overexpression studies : Use siRNA or CRISPR-Cas9 to modulate enzymes involved in its biosynthesis (e.g., fatty acid hydroxylases) and monitor downstream effects via lipidomics.

- Receptor binding assays : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with putative targets (e.g., GPR40/120).

- Metabolic tracing : -labeled analogs track incorporation into complex lipids, analyzed by high-resolution mass spectrometry .

Q. What analytical challenges arise in differentiating this compound from its 4(E)- or 6(E)-isomers, and how are they resolved?

- Methodological Answer : Isomers co-elute in conventional GC or HPLC systems. Solutions include:

- Polar-embedded stationary phases : Use columns like Agilent ZORBAX RRHD Eclipse Plus C18 (1.8 µm) for improved separation.

- Tandem MS/MS fragmentation : Monitor diagnostic ions (e.g., m/z 155 for Z-isomer vs. m/z 141 for E-isomer).

- Chemical derivatization : Epoxidation of the double bond followed by NMR analysis confirms geometry .

Data Interpretation and Reproducibility

Q. How should researchers validate the biological relevance of this compound in vitro findings using in vivo models?

- Methodological Answer :

- Dose-response correlation : Compare EC values from cell-based assays with plasma/tissue concentrations in animal models (e.g., rodents).

- Genetic validation : Use knockout models (e.g., PPARα mice) to test dependency on specific signaling pathways.

- Pharmacokinetic profiling : Assess bioavailability and metabolite formation via LC-MS/MS after oral/intravenous administration .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Cluster analysis : Group cells by response magnitude (e.g., high vs. low responders) via flow cytometry or single-cell RNA sequencing.

- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-laboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.